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molecular formula C5H8O4S B178652 1,1-dioxothiolane-3-carboxylic acid CAS No. 4785-67-5

1,1-dioxothiolane-3-carboxylic acid

Cat. No. B178652
M. Wt: 164.18 g/mol
InChI Key: ASRQWTBGINUTIX-UHFFFAOYSA-N
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Patent
US08642585B2

Procedure details

1,1-Dioxo-tetrahydrothiophene-3-carboxylic acid (300 mg) is dissolved in dry tetrahydrofuran (10 mL). The reaction mixture is cooled to 0° C. and borane tetrahydrofuran complex (2 mL) is added dropwise. After stirring for 1 hour at 0° C., the mixture is concentrated under vacuum, partitioned between dichloromethane and water. The organic phase is dried (MgSO4) and concentrated to give the title compound. Yield: 250 mg.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:10])[CH2:6][CH2:5][CH:4]([C:7](O)=[O:8])[CH2:3]1>O1CCCC1>[O:1]=[S:2]1(=[O:10])[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
O=S1(CC(CC1)C(=O)O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
borane tetrahydrofuran complex (2 mL) is added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=S1(CC(CC1)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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